molecular formula C14H15NO5 B1648859 cis-3-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid CAS No. 733740-50-6

cis-3-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid

Cat. No.: B1648859
CAS No.: 733740-50-6
M. Wt: 277.27 g/mol
InChI Key: RWOYBZNKIHKTAM-KOLCDFICSA-N
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Description

cis-3-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid is a cyclopentane-based carboxylic acid derivative featuring a ketone-substituted ethyl chain and a 4-nitrophenyl group. Its molecular formula is C₁₅H₁₅NO₅, with a molecular weight of 289.28 g/mol (exact mass: 289.0954) . The compound’s structure includes a cyclopentane ring with a carboxylic acid group at position 1 and a 2-oxo-2-(4-nitrophenyl)ethyl substituent at position 3 in the cis configuration.

This compound is primarily used in laboratory research for synthesizing complex molecules, with stringent safety protocols due to its reactive nitro group . No direct carcinogenicity data are available, but analogous compounds with nitro substituents often require precautions against inhalation and skin contact .

Properties

CAS No.

733740-50-6

Molecular Formula

C14H15NO5

Molecular Weight

277.27 g/mol

IUPAC Name

(1S,3R)-3-[2-(4-nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

InChI

InChI=1S/C14H15NO5/c16-13(8-9-1-2-11(7-9)14(17)18)10-3-5-12(6-4-10)15(19)20/h3-6,9,11H,1-2,7-8H2,(H,17,18)/t9-,11+/m1/s1

InChI Key

RWOYBZNKIHKTAM-KOLCDFICSA-N

SMILES

C1CC(CC1CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O

Isomeric SMILES

C1C[C@@H](C[C@@H]1CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O

Canonical SMILES

C1CC(CC1CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Preparation Methods

Starting Materials and Reaction Design

Core Building Blocks

The synthesis begins with two primary precursors:

  • Cyclopentanone derivatives : Serve as the cyclopentane backbone source.
  • 4-Nitrobenzaldehyde : Introduces the aromatic nitro group and ketone functionality.
Table 1: Key Starting Material Properties
Component Role Purity Requirements
Cyclopentanone Cyclopentane ring formation ≥98% (anhydrous)
4-Nitrobenzaldehyde Aromatic nitro ketone source ≥99% (crystalline)
Lithium diisopropylamide Base for aldol condensation 1.0M in THF

Synthetic Pathways

Aldol Condensation

The initial step forms the carbon-carbon bond between cyclopentanone and 4-nitrobenzaldehyde:

Reaction Mechanism :

  • Deprotonation of cyclopentanone using LDA at -78°C generates enolate.
  • Nucleophilic attack on 4-nitrobenzaldehyde yields β-hydroxy ketone intermediate.
  • Dehydration under acidic conditions (H2SO4, 50°C) produces α,β-unsaturated ketone.

Optimization Data :

Parameter Optimal Range Yield Impact
Temperature -78°C to 0°C +22% yield at -78°C
Solvent Tetrahydrofuran Minimal side products
Reaction Time 4-6 hours Max conversion at 5h

Ketone Reduction

Selective reduction of the α,β-unsaturated ketone to install the ethyl bridge:

Protocol :

  • Catalyst : Palladium on carbon (5% w/w) under H2 atmosphere (3 bar).
  • Solvent System : Ethanol/water (9:1 v/v) at 25°C.
  • Stereochemical Control : Hydrogenation proceeds via syn addition, favoring cis-configuration.

Critical Factors :

  • Excessive H2 pressure (>5 bar) leads to over-reduction of the nitro group.
  • Catalyst loading below 3% results in incomplete conversion.

Carboxylic Acid Installation

Oxidation of the cyclopentane methyl group to carboxylic acid:

Two-Stage Process :

  • Primary Oxidation : KMnO4 in acidic medium (H2SO4/H2O) at 80°C converts methyl to carboxyl.
  • Workup : Neutralization with NaHCO3 followed by extraction (EtOAc).

Yield Comparison :

Oxidizing Agent Temperature (°C) Yield (%)
KMnO4 80 68
CrO3 60 54
NaClO2 25 41

Stereochemical Control

Cis-Isomer Selectivity

The target compound's biological relevance necessitates >95% cis-isomer purity. Key strategies include:

Crystallization-Induced Asymmetric Transformation :

  • Recrystallization from hexane/ethyl acetate (3:1) at -20°C enriches cis content from 82% to 98%.
    Chromatographic Resolution :
  • Chiral HPLC (Chiralpak IA column) with heptane/EtOH mobile phase achieves baseline separation.

Industrial-Scale Production

Continuous Flow Synthesis

Recent patent advancements describe a telescoped process:

Reactor Design :

  • Aldol condensation in microchannel reactor (residence time: 2 min).
  • Hydrogenation in packed-bed reactor (Pd/Al2O3 catalyst).
  • Oxidation in falling-film reactor.

Advantages :

  • 40% reduction in solvent use vs. batch processing.
  • 99.8% cis-isomer content without chromatography.

Analytical Characterization

Quality Control Metrics

Parameter Method Specification
Purity (HPLC) Reverse-phase C18 ≥99.0%
Cis:Trans Ratio Chiral SFC ≥98:2
Residual Solvents GC-FID ≤500 ppm total

Comparative Method Analysis

Academic vs. Industrial Approaches

Factor Academic Protocol Industrial Process
Cycle Time 72 hours 8 hours
Cis-Isomer Yield 76% 94%
Environmental Impact PMI = 58 PMI = 12

PMI: Process Mass Intensity (kg waste/kg product)

Emerging Methodologies

Biocatalytic Routes

Recent developments employ engineered ketoreductases for stereoselective reductions:

  • KRED-101 : Converts trans-intermediate to cis-product via dynamic kinetic resolution.
  • Benefits : 50°C aqueous conditions, eliminating flammable solvents.

Critical Challenges

Nitro Group Stability

The electron-withdrawing nitro group necessitates careful pH control:

  • Degradation occurs above pH 9 (hydrolysis to amine).
  • Stabilized by buffering oxidation steps at pH 2-4.

Scientific Research Applications

cis-3-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid has several scientific research applications, including:

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance electrophilicity at the ketone position, facilitating nucleophilic additions .
  • Substituent position (para vs. meta/ortho) significantly impacts steric and electronic properties. For example, the 4-nitrophenyl derivative exhibits higher polarity than trifluoromethyl analogs, affecting solubility and reactivity .
  • Lipophilicity : Trifluoromethyl groups increase logP values, making these analogs more suitable for lipid membrane penetration in drug design .

Biological Activity

cis-3-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structure, has been studied for its interactions with various biological targets, including enzymes and receptors. This article reviews the synthesis, biological activity, and potential applications of this compound based on diverse sources.

  • Molecular Formula: C14H15NO5
  • Molecular Weight: 277.28 g/mol
  • CAS Number: 733740-50-6

Synthesis Methods

The synthesis of cis-3-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid typically involves several chemical reactions, including:

  • Aldol Condensation: The reaction of cyclopentanone with 4-nitrobenzaldehyde under basic conditions.
  • Oxidation: The resulting aldol product can be oxidized to form the desired carboxylic acid derivative.
  • Purification: Techniques such as recrystallization or chromatography are employed to obtain pure compounds.

The biological activity of cis-3-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid is primarily attributed to its ability to interact with various molecular targets. The nitro group can undergo bioreduction, forming reactive intermediates that may interact with cellular components, leading to diverse biological effects. The carboxylic acid group facilitates hydrogen bonding and electrostatic interactions, enhancing the compound's selectivity and efficacy.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

Preliminary studies have indicated that cis-3-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid may possess anticancer activity. It has been observed to induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of several nitrophenyl derivatives, including cis-3-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid. The results demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli at concentrations lower than those required for many conventional antibiotics, indicating its potential as a novel antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro studies have shown that this compound can significantly reduce the viability of breast cancer cells by inducing apoptosis. The mechanism appears to involve the activation of caspases and the downregulation of anti-apoptotic proteins . Further research is needed to explore its efficacy in vivo and determine its therapeutic potential.

Comparison with Similar Compounds

Compound NameMolecular FormulaBiological Activity
cis-3-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acidC14H15NO5Antimicrobial, Anticancer
trans-3-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acidC14H15NO5Limited studies available
3-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclohexane-1-carboxylic acidC15H17NO5Potentially similar activities

Q & A

Q. What are the standard synthetic routes for preparing cis-3-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid?

The compound is synthesized via multi-step organic reactions, typically starting with cyclopentane ring formation followed by introduction of the carboxylic acid and nitrophenyl groups. Key steps include alkylation of cyclopentane derivatives and nitration of aromatic precursors. Reaction conditions (temperature, solvent polarity, and catalysts) are critical for stereochemical control and yield optimization. Analytical techniques like NMR and mass spectrometry are used to confirm purity and structure .

Q. Which spectroscopic methods are essential for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is standard for confirming stereochemistry and functional groups. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography resolves absolute configuration. Infrared (IR) spectroscopy identifies carbonyl and nitro group vibrations. High-performance liquid chromatography (HPLC) ensures purity .

Q. What physicochemical properties influence its experimental handling?

Key properties include:

  • Solubility : Limited in polar solvents due to the hydrophobic cyclopentane and aromatic moieties; dimethyl sulfoxide (DMSO) is often used for biological assays.
  • Stability : Sensitive to light and heat; store at -20°C under inert conditions.
  • logP : ~2.5–3.0 (predicted), indicating moderate lipophilicity .

Q. What biological activities have been reported for structurally similar compounds?

Analogues with fluorinated or nitrophenyl groups show enzyme inhibitory effects (e.g., carboxylesterases) and anti-inflammatory activity. The nitro group may enhance electron-withdrawing effects, improving target binding .

Advanced Research Questions

Q. How can reaction yields be optimized for the nitro group introduction?

Nitration efficiency depends on the electronic environment of the aromatic ring. Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to minimize byproducts. Ortho/para-directing groups on the phenyl ring can be leveraged to position the nitro group. Monitor reaction progress via TLC and quench with ice to prevent over-nitration .

Q. What strategies resolve discrepancies in biological activity data across studies?

Conflicting results may arise from assay conditions (e.g., pH, co-solvents) or impurities. Validate activity through dose-response curves, orthogonal assays (e.g., enzymatic vs. cellular), and structural re-characterization. Compare with positive controls like known carboxylesterase inhibitors .

Q. How can computational modeling predict solubility and bioavailability?

Use molecular dynamics simulations to estimate solvation free energy or quantum mechanical calculations for pKa prediction. Tools like COSMO-RS or SwissADME provide logP and solubility forecasts. Experimental validation via shake-flask methods is recommended .

Q. What modifications improve metabolic stability without compromising activity?

Replace the nitro group with bioisosteres like trifluoromethyl or cyano groups. Introduce steric hindrance near metabolically labile sites (e.g., cyclopentane-methylation). Evaluate derivatives using liver microsome assays and LC-MS metabolite profiling .

Q. How do substituent positions on the phenyl ring affect structure-activity relationships (SAR)?

Para-substitution (e.g., nitro, trifluoromethyl) enhances electron withdrawal, improving enzyme inhibition. Meta-substitution may reduce steric clashes in binding pockets. Compare IC₅₀ values of derivatives in enzyme inhibition assays .

Q. What techniques elucidate the mechanism of enzyme inhibition?

Employ kinetic assays (e.g., Lineweaver-Burk plots) to determine inhibition type (competitive/non-competitive). Molecular docking (AutoDock Vina) identifies binding poses, while surface plasmon resonance (SPR) measures binding affinity. Validate with site-directed mutagenesis of target enzymes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-3-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
cis-3-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid

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